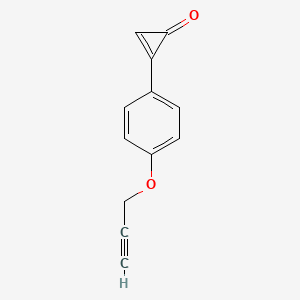

Cyclopropenone probe 1

Description

Evolution of Cyclopropenone Motifs in Chemical Biology Tool Development

The use of cyclopropenone motifs in chemical biology is a relatively recent development, inspired by their presence in natural products, which suggested their potential for metabolic stability and biocompatibility. nih.gov Initially, research focused on understanding the fundamental reactivity of cyclopropenones. nih.govresearchgate.net These small, strained ring systems possess unique chemical properties that make them attractive for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netacs.org

Scientists have worked on fine-tuning the structure of cyclopropenone scaffolds to enhance their stability and reactivity for biological applications. nih.govresearchgate.net While monosubstituted cyclopropenones can react with biological thiols, more stable dialkyl-substituted versions have been developed for use in live cells. researchgate.net The evolution of these motifs has been driven by the need for small, stable, and highly selective chemical reporters for labeling and tracking biomolecules. nih.gov

Significance of Chemically Triggered Probes in Dynamic Biological Systems Analysis

Chemically triggered probes are invaluable for studying the dynamic nature of biological systems. escholarship.orgacs.org Unlike probes that are constitutively "on," triggered probes can be activated at a specific time and place, providing precise control over the labeling event. rsc.orgnih.gov This spatiotemporal control is crucial for minimizing background signals and accurately capturing transient biological events. nih.govrsc.org

Cyclopropenone-based probes are a prime example of chemically triggered systems. rsc.orgacs.org Their reactivity is "unmasked" by a specific chemical trigger, often a bioorthogonal phosphine (B1218219). rsc.orgacs.org This reaction generates a highly reactive ketene (B1206846) intermediate that can then label nearby molecules. rsc.orgacs.org This triggered reactivity allows researchers to investigate protein-protein interactions, RNA structure, and other dynamic processes with high precision. rsc.orgacs.orgescholarship.org The ability to control the "on" and "off" states of a probe is a significant advantage in complex biological environments. nih.gov

Cyclopropenone Architectures as Versatile Chemical Reporters

The versatility of cyclopropenone architectures stems from their unique reactivity and small size. nih.govnih.gov They can be incorporated into various molecules, including fluorescent dyes and other tags, to create a wide range of chemical reporters. researchgate.netchemrxiv.org For instance, a cyclopropenone motif was conjugated to the fluorescent dye thiazole (B1198619) orange (TO-1) to create a probe for studying RNA structure. acs.orgescholarship.org

Cyclopropenone probe 1, in particular, has demonstrated its utility as a versatile chemical reporter. medchemexpress.commedchemexpress.com It contains an alkyne group, making it suitable for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.com This allows for the attachment of a wide variety of reporter molecules, such as fluorophores or affinity tags. Furthermore, this compound has been shown to specifically and efficiently modify the enzyme glutathione (B108866) S-transferase pi-1 (GSTP1), a driver of triple-negative breast cancer, by covalently binding to its active site. medchemexpress.commedchemexpress.com This highlights the potential of cyclopropenone probes for both basic research and therapeutic applications.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₂ | medchemexpress.comchemscene.com |

| Molecular Weight | 184.19 g/mol | medchemexpress.comchemscene.com |

| CAS Number | 2771119-22-1 | medchemexpress.comchemscene.com |

| SMILES | C#CCOC1=CC=C(C=C1)C2=CC2=O | medchemexpress.comchemscene.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8O2 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one |

InChI |

InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2 |

InChI Key |

NPMUYJHJORYPSD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C2=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropenone Probes

General Synthetic Approaches to Cyclopropenone Cores

The synthesis of the cyclopropenone core is a challenging endeavor due to the inherent ring strain of the three-membered ring. longdom.org Various methods have been developed to construct this reactive motif, each with its own advantages and limitations.

Photolysis of Cyclopropenyl Carbinols for Cyclopropenone Synthesis

One established method for synthesizing the cyclopropenone core involves the photolysis of cyclopropenyl carbinols. longdom.org This process begins with the preparation of cyclopropenyl carbinols from alkynes through cyclopropanation reactions, followed by hydroxylation. longdom.org Upon irradiation with ultraviolet (UV) light, the cyclopropenyl carbinols undergo a homolytic cleavage of the C-O bond, which generates cyclopropenyl radicals. These radicals then dimerize to form the cyclopropenone structure. longdom.org While effective, this method can sometimes be limited by low yields and issues with selectivity. longdom.orglongdom.org

Transition-Metal-Catalyzed Pathways to Cyclopropenone Derivatives

More recent advancements in organic synthesis have led to the development of efficient transition-metal-catalyzed reactions for the construction of cyclopropenone derivatives. longdom.orglongdom.org These methods are often more atom-economical and offer better control over the reaction's selectivity. longdom.org One such approach involves the cycloaddition of alkynes with carbon monoxide in the presence of a transition-metal catalyst, followed by an oxidative cyclization step. longdom.org Another strategy utilizes palladium-catalyzed reactions with cyclopropenyl boronates or cyclopropenyl triflates to yield cyclopropenone derivatives. longdom.org The combination of cyclopropenones with transition metal complexes is also being explored to create new classes of CO-releasing molecules, termed M-CPOnes, which can be triggered by light. rsc.org

NHC-Catalyzed Reactions for Cyclopropenone Derivatization

N-Heterocyclic carbenes (NHCs) have been employed as organocatalysts to activate cyclopropenones for various transformations. researchgate.net NHCs can act as Lewis bases to activate the C=C double bond of cyclopropenones, initiating a ring-opening reaction. This allows for the synthesis of trisubstituted α,β-unsaturated esters and amides when reacted with a range of phenols, alcohols, and amines. researchgate.net While primarily used for derivatization of the cyclopropenone product, NHC catalysis represents a powerful tool for modifying the scaffold and introducing diverse functionalities. For instance, a racemic variant of a stereoselective hydroxyallylation of cyclopropenes with cyclopropanols is synergistically promoted by a catalytic N-heterocyclic carbene (NHC) and an organic base (DBU). chemrxiv.org

Strategies for Functionalization and Bioconjugation Handle Integration

The utility of cyclopropenone probes in biological systems is critically dependent on the incorporation of functional moieties that allow for detection and specific interactions. These include bioorthogonal handles and fluorogenic scaffolds.

Incorporation of Bioorthogonal Moieties

Bioorthogonal chemistry allows for the study of biomolecules in their native environments. uci.edu Cyclopropenones are attractive for these applications due to their small size and unique reactivity. researchgate.net A key strategy for their use as probes is the incorporation of a "handle" for subsequent ligation reactions.

Cyclopropenone Probe 1 exemplifies this, containing a terminal alkyne group. medchemexpress.com This alkyne serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAc), a widely used "click chemistry" reaction. This allows for the attachment of reporter molecules, such as fluorophores or affinity tags, after the probe has interacted with its biological target. The stabilized cyclopropenones have been shown to be suitable for recombinant protein production through genetic code expansion. semanticscholar.org The reaction of cyclopropenones with phosphines to form electrophilic ketene-ylides is another bioorthogonal strategy that can be used for biomolecule tagging and crosslinking. nih.govrsc.org

| Probe | Chemical Formula | Molecular Weight ( g/mol ) | Functional Group | Application |

| This compound | C₁₂H₈O₂ | 184.19 | Alkyne | Click chemistry reagent for CuAAC |

Design of Fluorogenic Cyclopropenone Scaffolds

A significant advancement in probe design is the development of fluorogenic scaffolds, where the probe is initially non-emissive and becomes fluorescent upon reaction with its target. nih.gov This "turn-on" response minimizes background signal and allows for real-time imaging in living cells without the need for wash steps. nih.govresearchgate.net

Fluorogenic cyclopropenones have been designed to react selectively with phosphine (B1218219) nucleophiles to form fluorescent hydroxycoumarins. nih.gov This transformation can produce a greater than 1600-fold increase in fluorescence signal. nih.gov The modular nature of these "FluorCpO" reagents allows them to be attached to various biomolecules. nih.gov Researchers are also working on tuning the FluorCpO scaffold to produce a range of emission profiles across the visible spectrum, which would enable multi-component imaging. nih.gov

| Fluorogenic System | Reactants | Product | Signal Turn-On |

| FluorCpO | Cyclopropenone reporter, Phosphine | Coumarin (B35378) product | >1600-fold |

Synthesis and Derivatization of this compound Variants

The core structure of this compound, diphenylcyclopropenone (B372975), serves as a versatile scaffold for the introduction of various functional groups, enabling a wide range of applications in chemical biology. The synthesis of this core typically involves the reaction of a dibromodibenzyl ketone with a base. semanticscholar.org This foundational molecule can then be derivatized to produce a suite of probes with tailored functionalities.

Development of Alkyne-Containing this compound for Click Chemistry

The integration of a terminal alkyne group onto the cyclopropenone scaffold creates a powerful tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the highly specific and efficient covalent linkage of the cyclopropenone probe to a biomolecule of interest that has been metabolically or genetically engineered to contain an azide (B81097) group.

While a direct, one-step synthesis of an alkyne-functionalized diphenylcyclopropenone from simple precursors is not prominently described, a common strategy involves the functionalization of a pre-formed cyclopropenone core. One plausible synthetic route involves the use of a substituted diphenylcyclopropenone bearing a reactive handle, such as a hydroxyl or amino group on one of the phenyl rings. This handle can then be coupled to an alkyne-containing moiety using standard coupling chemistries. For instance, a hydroxyl-substituted diphenylcyclopropenone could be etherified with propargyl bromide in the presence of a base to yield the desired alkyne-containing probe.

Table 1: Key Features of Alkyne-Containing Cyclopropenone Probes

| Feature | Description |

| Reactive Group | Terminal Alkyne |

| Bioorthogonal Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Application | Covalent labeling of azide-modified biomolecules |

| Synthetic Strategy | Post-synthetic modification of a functionalized cyclopropenone core |

Synthesis of TO-1-CpO Conjugates for RNA Probing Applications

To investigate the structure and function of RNA in its native environment, researchers have developed probes that can be specifically targeted to and interact with RNA molecules. A notable example is the synthesis of a conjugate between the fluorescent dye Thiazole (B1198619) Orange (TO-1) and a cyclopropenone (CpO) moiety, creating the TO-1-CpO probe. nih.govacs.org This probe is designed to bind to specific RNA structures, such as the Mango aptamer, and upon activation, can covalently crosslink to the RNA, providing insights into its spatial organization. nih.govacs.org

The synthesis of TO-1-CpO involves the conjugation of a cyclopropenone derivative to the Thiazole Orange dye. nih.gov Thiazole Orange itself is synthesized through the condensation of a benzothiazole (B30560) salt with a quinoline (B57606) salt. rsc.org To create the conjugate, a version of Thiazole Orange is prepared with a suitable linker containing a reactive group, such as a carboxylic acid. This modified dye is then coupled to a cyclopropenone that has been functionalized with a complementary reactive group, for example, an amine, using standard amide bond-forming reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). d-nb.info

Table 2: Synthesis and Properties of TO-1-CpO Conjugates

| Component | Function | Synthetic Consideration |

| Thiazole Orange (TO-1) | RNA-binding fluorescent dye | Requires functionalization with a linker for conjugation. |

| Cyclopropenone (CpO) | Chemically-triggered crosslinking agent | Requires a complementary functional group for coupling to TO-1. |

| Application | Probing RNA structure and conformation | Binds to specific RNA aptamers and crosslinks upon activation. nih.govacs.org |

Photoactivatable Cyclopropenone Caged Strained Alkynes

To achieve spatiotemporal control over bioorthogonal reactions, photoactivatable probes have been developed. In this strategy, a reactive species is "caged" with a photolabile protecting group that can be removed with light, thereby initiating the reaction at a specific time and location. A sophisticated example of this is the synthesis of photoactivatable cyclopropenone caged strained alkynes. nih.gov These molecules mask a highly reactive strained alkyne, such as a dibenzoannulated bicyclo[6.1.0]nonyne (BCN), within a cyclopropenone structure.

The synthesis of these photo-caged probes, for instance, a cyclopropenone-caged dibenzoannulated BCN derivative dubbed photo-DMBO, begins with the Sonogashira cross-coupling of 3-iodoanisole (B135260) and 3-ethynylanisole (B1662057) to form a symmetrical acetylene (B1199291). nih.gov This intermediate then undergoes a series of reactions to construct the bicyclononyne ring system. The final step involves the formation of the cyclopropenone ring, which cages the alkyne. Upon irradiation with UV light (e.g., 365 nm), the cyclopropenone undergoes photochemical decarbonylation, releasing the strained alkyne, which can then rapidly react with a tetrazine-modified biomolecule via an inverse-electron-demand Diels-Alder cycloaddition. nih.gov

Table 3: Characteristics of Photoactivatable Cyclopropenone Caged Strained Alkynes

| Feature | Description |

| Caged Moiety | Strained Alkyne (e.g., BCN) |

| Caging Group | Cyclopropenone |

| Activation Method | Photochemical decarbonylation (UV light) |

| Bioorthogonal Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder with tetrazines |

| Application | Spatiotemporally controlled labeling of biomolecules |

Conjugatable Cyclopropenone Probes for Biomolecule Modification

Cyclopropenone probes can be designed to be readily conjugatable to a variety of biomolecules, including proteins and metabolites, to map their interaction networks. nih.gov This is often achieved through proximity-dependent labeling strategies. In this approach, a cyclopropenone probe is targeted to a specific protein of interest. Upon activation, typically through the addition of a phosphine, the cyclopropenone forms a reactive ketene-ylide intermediate. nih.govnih.gov This transient and highly electrophilic species can then react with and covalently label nearby biomolecules, providing a snapshot of the molecular environment surrounding the protein of interest.

The synthesis of such conjugatable probes involves incorporating a linker with a reactive handle that can be attached to a targeting moiety (e.g., a small molecule ligand, a peptide, or an antibody). For example, a cyclopropenone derivative can be synthesized with a carboxylic acid or an amine functionality. This allows for its straightforward conjugation to a protein or another biomolecule using standard bioconjugation techniques, such as amide bond formation or NHS ester chemistry. These functionalized cyclopropenones are designed to be stable in aqueous environments and in the presence of cellular nucleophiles, ensuring that their reactivity is specifically triggered by the addition of the phosphine. semanticscholar.org

Table 4: Features of Conjugatable Cyclopropenone Probes for Biomolecule Modification

| Feature | Description |

| Activation | Reaction with phosphines to form a ketene-ylide intermediate |

| Functionality | Proximity-dependent labeling of nearby biomolecules |

| Synthetic Design | Incorporation of a linker with a reactive handle for conjugation |

| Application | Mapping protein-protein and protein-metabolite interactions |

Fundamental Reactivity and Mechanistic Investigations of Cyclopropenones

Intrinsic Reactivity of the Cyclopropenone Ring System

The unique reactivity of the cyclopropenone scaffold arises from a combination of significant ring strain and the powerful electron-withdrawing effect of its carbonyl group. longdom.org

Cyclopropenones are characterized by a highly strained three-membered ring. longdom.org This strain is a result of the severe deviation of the internal bond angles (approximately 60°) from the ideal angles for sp² hybridized carbons (120°). wikipedia.org This high degree of angle strain makes the C-C bonds of the ring susceptible to cleavage, acting as a thermodynamic driving force for ring-opening reactions. nih.govchemrxiv.org The inherent strain energy in the cyclopropenone scaffold makes it an ideal building block for synthetic methods that rely on C-C bond activation. nih.govacs.org

The carbonyl group within the ring is strongly electron-withdrawing. This property, combined with resonance effects, creates a strong polarization across the molecule. wikipedia.org This polarization results in a partial positive charge on the cyclopropene (B1174273) ring and a partial negative charge on the carbonyl oxygen, which contributes to the aromatic stabilization of the ring system. wikipedia.org This electronic feature renders the ring carbons electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov

The unique electronic structure of cyclopropenones endows them with both nucleophilic and electrophilic characteristics, making them exceptionally versatile reagents in organic synthesis. longdom.orgbiorxiv.org

Electrophilic Reactivity : The electron-deficient nature of the ring carbons, caused by ring strain and the carbonyl group, makes cyclopropenones potent electrophiles. nih.govacs.org They readily react with a variety of nucleophiles in polar, ring-opening reactions. nih.govnih.gov

This dual reactivity allows cyclopropenones to participate in a wide array of chemical transformations, including additions, cycloadditions, and ring-expansion processes. longdom.org

Phosphine-Mediated Activation Mechanisms

Organocatalysis using phosphines represents a powerful method for activating cyclopropenones, unlocking novel reaction pathways for the construction of complex molecular architectures. rsc.orgescholarship.org This activation strategy avoids the need for transition metals and expands the synthetic utility of cyclopropenones as versatile C3 synthons. escholarship.orgrsc.org

The cornerstone of phosphine-mediated activation is the formation of a key intermediate. The process is initiated by the nucleophilic addition of a phosphine (B1218219) to a carbon atom of the cyclopropenone ring. rsc.org This initial attack is followed by a concerted cleavage of a C-C bond in the strained ring, leading to the formation of an α-ketenyl phosphorus ylide. nih.govrsc.orgrsc.orgsemanticscholar.org

This ketene-ylide intermediate is a critical species, possessing an amphiphilic structure with both a nucleophilic ylide moiety and an electrophilic ketene (B1206846) group. rsc.org Computational studies have validated the α-ketenyl phosphorous ylide as the key intermediate in these transformations. rsc.orgrsc.org This intermediate serves as a versatile 1,3-dipole surrogate for subsequent annulation reactions. escholarship.orgrsc.org

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack of phosphine on the cyclopropenone ring. | Phosphine, Cyclopropenone |

| 2 | Concerted C-C bond cleavage (ring-opening). | Zwitterionic intermediate |

| 3 | Formation of the key reactive intermediate. | α-Ketenyl Phosphorus Ylide |

When unsymmetrically substituted cyclopropenones are used as substrates, the initial nucleophilic attack by the phosphine catalyst can occur with high regioselectivity. Studies have shown that the phosphine preferentially attacks the less sterically hindered side of the cyclopropenone ring. rsc.org This regioselective activation is crucial for controlling the outcome of subsequent reactions and ensuring the formation of a specific desired product.

Following its formation, the α-ketenyl phosphorus ylide intermediate can engage in various cyclization pathways. For instance, it can undergo a nucleophilic dearomative attack from a coupling partner, such as a benzoxazole, to generate an intermediate that rapidly cyclizes to form fused poly-heterocyclic ring systems. acs.org Phosphine-catalyzed ring-opening has also been achieved with high regioselectivity using various amides as nucleophiles. nih.gov

Phosphine-catalyzed activation of cyclopropenones provides a versatile platform for formal cycloaddition reactions, most notably [3+2] annulations. rsc.orgsemanticscholar.org In this mechanism, the generated α-ketenyl phosphorus ylide acts as a three-carbon (C3) synthon that reacts with a wide variety of two-atom electrophilic partners. escholarship.orgrsc.org

This methodology has been successfully applied to a broad scope of electrophilic π systems, as detailed in the table below. The reaction proceeds via a catalytic cycle where the phosphine is regenerated after the final cyclization and product formation step. nih.govacs.org This catalytic approach offers an efficient route to highly substituted five-membered heterocycles. escholarship.org

| Electrophile Partner | Resulting Product Class | Reference |

|---|---|---|

| Aldehydes | Butenolides | escholarship.orgrsc.org |

| Ketoesters | Substituted Butenolides | rsc.org |

| Imines | Butyrolactams | escholarship.orgrsc.org |

| Isocyanates | Maleimides | escholarship.orgrsc.org |

| Carbodiimides | Iminomaleimides | rsc.org |

| Benzoxazoles | Benzopyrrolo-oxazolones | acs.org |

This phosphine-catalyzed cycloaddition showcases a unique reactivity pattern where the ketene-ylide intermediate preferentially undergoes catalytic cyclization rather than a stoichiometric Wittig olefination. rsc.orgrsc.org

Reactions with Biologically Relevant Nucleophiles

Cyclopropenones, particularly "Cyclopropenone probe 1," exhibit unique reactivity with various biologically relevant nucleophiles. This reactivity is harnessed for site-selective modification of proteins and for cross-linking nucleic acids, providing powerful tools for chemical biology.

Site-Selective Modification of N-Terminal Cysteines

Monosubstituted cyclopropenone (CPO) probes have been developed for the highly selective and efficient modification of N-terminal cysteine (NTC) residues in peptides and proteins. chemrxiv.orgamazonaws.com This method is distinguished by its ability to target NTC specifically, even in the presence of other solvent-exposed cysteines within the same protein or in a complex mixture. chemrxiv.orgacs.org The reaction proceeds under mild, biocompatible conditions, such as in aqueous solutions at physiological pH and room temperature. chemrxiv.orgamazonaws.com

The unique selectivity arises from the specific reactivity of the 1,2-aminothiol group present only at an N-terminal cysteine. chemrxiv.orgamazonaws.com The reaction mechanism involves a sequential nucleophilic attack, first by the sulfhydryl group and then by the α-amine. This double attack leads to the opening of the cyclopropenone ring, making the reaction irreversible. chemrxiv.orgacs.org The final product is a stable, seven-membered 1,4-thiazepan-5-one (B1267140) linkage. acs.orgacs.org This specificity for the 1,2-aminothiol structure prevents reactions with internal cysteines, which lack the adjacent N-terminal amine, and other abundant biological thiols like glutathione (B108866). chemrxiv.org Quantum mechanical calculations have confirmed the high selectivity of cyclopropenones for these unprotected 1,2-aminothiols over simple thiols. chemrxiv.orgacs.org

The utility of this method has been demonstrated with various peptides and proteins. For instance, CPO probes selectively label peptides with N-terminal cysteines while leaving internal lysine (B10760008) residues unmodified. amazonaws.comacs.org In a notable example, the vasopressin peptide, which contains both an N-terminal cysteine (position 1) and an internal cysteine (position 6) after reduction of its disulfide bridge, was selectively modified at the N-terminus by a CPO probe. chemrxiv.orgresearchgate.net The unreacted internal cysteine remained available for subsequent modification with conventional thiol-reactive reagents, enabling the construction of dual-labeled bioconjugates. chemrxiv.orgacs.org

| Peptide | Sequence | CPO Probe Target | Result | Reference |

|---|---|---|---|---|

| P1 | CAIAI | N-Terminal Cysteine | Selective modification at N-terminus | acs.org |

| P2 | CAIKI | N-Terminal Cysteine (vs. internal Lysine) | Selective modification at N-terminus | acs.org |

| P5 (reduced Vasopressin) | CYFQNCPRG-NH2 | N-Terminal Cysteine (vs. internal Cysteine) | Selective modification at N-terminal Cys; internal Cys remains free | chemrxiv.orgresearchgate.net |

Reactions with Ribose Hydroxyl Groups and Nucleobases for Cross-linking

Cyclopropenones serve as chemically triggerable probes for investigating RNA structure through covalent cross-linking. acs.orgescholarship.org This strategy utilizes the bioorthogonal reaction of a cyclopropenone (CpO) motif with a phosphine. acs.orgnih.gov The reaction is not constitutively active but is initiated on-demand by the administration of a biocompatible phosphine. acs.orgbiorxiv.org

The process begins with the phosphine-induced activation of the cyclopropenone, which generates a highly electrophilic ketene–ylide intermediate. acs.orgnih.gov If the CpO probe is localized to a specific RNA structure, this reactive ketene can be trapped by nearby nucleophiles present in the RNA molecule, such as ribose hydroxyl groups and nucleobases on nucleotides. acs.orgescholarship.orgnih.gov This trapping event forges a stable covalent cross-link, providing a snapshot of the RNA's three-dimensional conformation. acs.orgbiorxiv.org If no suitable nucleophile is in proximity, the intermediate is quenched to form an innocuous product. escholarship.orgnih.gov

A proof-of-concept for this methodology was demonstrated using the Mango RNA aptamer, which binds specifically to a thiazole (B1198619) orange (TO-1) ligand. acs.orgescholarship.org A CpO motif was conjugated to the TO-1 ligand (creating TO-1–CpO), which bound to the Mango aptamer with nanomolar affinity. acs.orgbiorxiv.org Upon addition of a water-soluble phosphine, time- and dose-dependent covalent cross-links were formed between the CpO-modified ligand and the RNA aptamer. acs.orgescholarship.org This proximity-dependent labeling confirms that the reaction is specific to the binding site, making it a valuable tool for probing RNA structure and interactions in biologically relevant conditions. acs.orgnih.gov

Formation of Seven-Membered Ring Systems via Ring Expansion

The reaction of monosubstituted cyclopropenones with N-terminal cysteine residues results in the formation of a stable, seven-membered 1,4-thiazepan-5-one ring system. acs.orgnih.gov This transformation is a specific example of a ring expansion reaction, where the three-membered cyclopropenone ring is incorporated into a larger heterocyclic structure. The formation of this particular ring system is the cornerstone of the cyclopropenone probe's selectivity for N-terminal cysteines over other amino acids. chemrxiv.orgamazonaws.com

The proposed mechanism for this ring expansion is initiated by a nucleophilic 1,4-conjugate addition of the cysteine's sulfhydryl group to the α,β-unsaturated ketone of the cyclopropenone. chemrxiv.org This is followed by a rapid, intramolecular nucleophilic attack by the adjacent α-amino group on the carbonyl carbon of the cyclopropenone ring. chemrxiv.orgacs.org This second nucleophilic attack triggers the cleavage of one of the cyclopropenone's C-C single bonds, leading to the opening of the strained three-membered ring. chemrxiv.orgamazonaws.com The subsequent rearrangement and protonation steps yield the final, thermodynamically stable 1,4-thiazepan-5-one product. chemrxiv.org This ring-opening, driven by the sequential action of the two nucleophiles of the 1,2-aminothiol moiety, is crucial for the irreversibility and high specificity of the reaction. acs.org

Photochemical Decarbonylation Mechanisms

Caged cyclopropenones are light-responsive molecules that can be activated photochemically. This property allows for spatiotemporal control over the generation of highly reactive species, which is particularly useful in bioorthogonal chemistry. nih.govresearchgate.net

Light-Induced Formation of Strained Alkynes from Caged Cyclopropenones

Cyclopropenones undergo an efficient photochemical decarbonylation reaction upon irradiation with light, leading to the formation of carbon monoxide and a corresponding alkyne. nih.govrsc.org When the cyclopropenone is part of a larger, constrained structure (i.e., "caged"), this reaction can be used to generate highly strained and reactive alkynes in situ. nih.govresearchgate.net This light-induced activation provides a powerful method for "uncaging" a reactive species at a specific time and location. researchgate.net

This "photoclick" reaction has been utilized in bioorthogonal labeling. nih.gov For example, a cyclopropenone-caged bicyclononyne (BCN) probe can be synthesized. In its caged form, the probe is unreactive. Upon irradiation with light (e.g., 350 nm), the cyclopropenone moiety releases carbon monoxide, generating the strained BCN alkyne, which can then rapidly and specifically react with a tetrazine-bearing protein via an inverse-electron-demand Diels-Alder cycloaddition (iEDDAC). researchgate.net This strategy confers spatial and temporal control over protein labeling in vitro and in cells. researchgate.net

Recent advancements have also demonstrated that this decarbonylation can be induced by visible light through the use of responsive photocatalysts. nih.govacs.org This development is significant as it allows the use of lower-energy, less-damaging light for biological applications. nih.gov

Excited-State Reaction Pathways and Intermediates

The photochemical decarbonylation of cyclopropenones is an ultrafast, stepwise process that occurs on an electronically excited-state potential energy surface. nih.govacs.org Upon photoexcitation, typically via an n → π* transition, the cyclopropenone molecule is promoted to an excited singlet state (S1). rsc.orgchemrxiv.org

Theoretical studies using density functional theory (DFT) and non-adiabatic molecular dynamics (NAMD) simulations, along with experimental data from femtosecond pump-probe transient absorption spectroscopy, have elucidated the reaction pathway. nih.govnih.govacs.org The reaction does not proceed through a concerted mechanism where both C-C bonds of the ring break simultaneously. Instead, it involves an asynchronous, dynamically concerted mechanism. rsc.orgchemrxiv.org One of the C-C single bonds breaks while the molecule is in the S1 excited state, leading to the formation of a short-lived zwitterionic intermediate. nih.govacs.orgresearchgate.net The molecule then decays from the S1 state to the ground state (S0), where the second C-C bond breaks, releasing carbon monoxide and the final alkyne product. rsc.org

The lifetime of the key reaction intermediate is extremely short and is influenced by the substituents on the cyclopropenone ring and the polarity of the solvent. nih.govacs.org For example, the lifetime of the intermediate for a bis-p-anisyl-substituted cyclopropenone was measured to be 0.6 picoseconds, while a bis(2-methoxy-1-naphthyl)-substituted analogue survived for 168 picoseconds in methanol. nih.govacs.org The addition of triplet quenchers does not affect the reaction, indicating that the process proceeds primarily through the singlet excited state. nih.govacs.org

| Cyclopropenone Substituent | Solvent | Intermediate Lifetime (τ) | Reference |

|---|---|---|---|

| Bis-p-anisyl | Not specified | 0.6 ps | acs.org |

| Bis-α-naphthyl | Not specified | 11 ps | acs.org |

| Bis(2-methoxy-1-naphthyl) | Chloroform | 83 ps | acs.org |

| Methanol (Argon-saturated) | 168 ps | acs.org |

Other Key Reaction Pathways

Beyond their use in cycloadditions, cyclopropenones engage in a diverse array of chemical transformations. These reactions are often driven by the release of the high ring strain inherent in the three-membered system. The specific reactivity of "this compound" is a subject of targeted research, particularly in the context of bioconjugation and chemical biology.

A key feature of the reactivity of "this compound" is its ability to undergo ring-opening upon reaction with specific nucleophiles. This process is particularly relevant in its application as a tool for protein modification. Research has demonstrated that monosubstituted cyclopropenone probes react specifically with the 1,2-aminothiol of an N-terminal cysteine residue under mild, biocompatible conditions. nih.gov

The mechanism involves a sequential nucleophilic attack, first by the sulfhydryl group and then by the α-amine. This double nucleophilic attack leads to the irreversible opening of the cyclopropenone ring, forming a stable 1,4-thiazepan-5-one linkage. nih.gov This specificity is a significant advantage, as the probe can selectively label proteins with an N-terminal cysteine even in the presence of other internal, solvent-exposed cysteine residues. nih.gov The high reactivity of the probe allows these labeling reactions to be performed at low temperatures, such as 4 °C, which helps to minimize side reactions. nih.gov

The reaction of "this compound" with L-cysteine in an aqueous solution for 30 minutes resulted in an 87% yield of the ring-opened isomeric products. nih.gov This efficient and selective ring-opening makes "this compound" a valuable tool for constructing elaborate, multi-labeled bioconjugates. nih.gov

| Reactants | Conditions | Yield | Key Outcome | Reference |

|---|---|---|---|---|

| This compound, L-cysteine | Aqueous solution, 4 °C, 30 min | 87% | Formation of isomeric ring-opened products | nih.gov |

While C-C coupling and C-H activation are established reaction pathways for the general class of cyclopropenone compounds, specific research findings detailing these reactions for "this compound" (CAS 2771119-22-1) are not available in the provided search results.

Annulation reactions, which involve the formation of a new ring onto a substrate, are a significant aspect of cyclopropenone chemistry. However, specific studies or data describing the participation of "this compound" (CAS 2771119-22-1) in annulation reactions with unsaturated electrophiles could not be identified in the search results.

Advanced Applications of Cyclopropenone Probes in Biomolecular Research

RNA Structural Probing and Conformational Dynamics Studies

Understanding the three-dimensional structure of RNA is crucial, as its function is intrinsically linked to its conformation. Cyclopropenone probes offer a novel, conditionally activated method to investigate RNA structure directly within biological contexts. acs.orgescholarship.org

The CpO-phosphine ligation has been ingeniously adapted to map RNA structures. acs.org In a proof-of-concept study, a cyclopropenone motif was attached to thiazole (B1198619) orange (TO-1), a dye that binds specifically to a well-characterized RNA structure known as the Mango aptamer. acs.orgnih.govresearchgate.net

The key findings from this research are summarized below:

| Parameter | Observation | Source |

| Probe Binding | The TO-1-CpO probe was shown to bind selectively to the Mango II RNA aptamer with high (nanomolar) affinity. | nih.govresearchgate.net |

| Activation | Upon addition of a water-soluble phosphine (B1218219), the cyclopropenone was activated to form a reactive ketene (B1206846) intermediate. | acs.orgnih.gov |

| Cross-linking | The ketene intermediate rapidly reacted with nearby nucleophiles on the RNA, forming a covalent cross-link between the probe and the aptamer. | researchgate.netbiorxiv.org |

| Control | The cross-linking was demonstrated to be dependent on the dose of the phosphine trigger and the reaction time. | nih.govresearchgate.netbiorxiv.org |

| Specificity | Subsequent sequencing analysis successfully identified the precise nucleotide positions where the covalent bonds were formed. | acs.orgnih.gov |

This chemically triggered approach allows researchers to capture a snapshot of the RNA's structure by covalently locking the probe to its binding site. acs.org

RNA molecules are not static; they adopt different conformations in response to cellular signals, binding partners, or environmental stress. acs.org A major limitation of many structural probes is their inability to capture these dynamic changes. nih.gov

The conditional activation of cyclopropenone probes directly addresses this challenge. Because the cross-linking reaction is only initiated upon the addition of a phosphine, researchers can control exactly when the structural "snapshot" is taken. acs.org This allows for the investigation of RNA conformational dynamics in response to a specific stimulus. For example, a cell culture could be exposed to a stressor or a signaling molecule, and after a desired time, the phosphine can be added to trigger the cross-linking, capturing the RNA's structure in that particular state. acs.org This powerful capability to probe RNA structure on demand provides a significant advantage over methods that are either "always on" or require harsh activation conditions. acs.orgnih.gov

Mapping Ligand Binding Sites to Complex RNAs

Cyclopropenone probes offer a sophisticated, chemically-triggered methodology for elucidating the binding sites of ligands on complex RNA structures. researchgate.netwikipedia.org This approach utilizes the bioorthogonal reactivity of cyclopropenone (CpO) motifs, which can be activated on demand to create covalent crosslinks with nearby nucleophiles on the RNA molecule. acs.org The strategy involves appending a CpO group to a known RNA-binding ligand. This modified ligand retains its ability to bind selectively to its target RNA. nih.gov

The key to this method is the controlled activation of the cyclopropenone. acs.org In its inactive state, the CpO-ligand conjugate simply binds to the RNA at its specific recognition site. Upon introduction of a phosphine, the cyclopropenone is activated, reacting to form a highly electrophilic ketene-ylide intermediate. acs.org This transient, reactive species can then be trapped by proximal nucleophilic residues on the RNA, such as the hydroxyl groups of the ribose backbone, forging a stable, covalent bond. nih.gov

A notable example of this technique is the use of a thiazole orange (TO-1) ligand, which binds to the Mango II RNA aptamer, a model system for studying RNA structure. researchgate.netwikipedia.org By synthesizing a TO-1-CpO conjugate, researchers have demonstrated that the probe binds to the Mango aptamer with high affinity. Subsequent administration of a phosphine trigger initiates the crosslinking reaction. acs.org

The sites of these covalent modifications can then be identified using techniques like reverse transcription and sequencing. acs.org Studies have shown that the crosslinks occur at nucleotides that are spatially close to the known ligand-binding pocket, even if they are distant in the primary sequence. researchgate.netwikipedia.org This proximity-dependent labeling provides high-resolution information about the three-dimensional architecture of the ligand-RNA complex. The degree of crosslinking has been shown to be dependent on the concentration of the CpO-ligand probe and the duration of the reaction. nih.govacs.org This chemically-triggered crosslinking strategy provides a powerful tool for mapping RNA-ligand interactions within native-like conformations. researchgate.netwikipedia.org

| Probe System | RNA Target | Activation Trigger | Key Finding |

|---|---|---|---|

| Thiazole orange (TO-1)-CpO | Mango II aptamer | Phosphine | Covalent crosslinks formed at sites proximal to the known ligand binding pocket, confirming proximity-dependent labeling. researchgate.netwikipedia.orgacs.org |

Protein Modification and Profiling

Site-Specific Protein Bioconjugation with Cyclopropenone Probes

Cyclopropenone probes have emerged as highly effective reagents for the site-specific modification of proteins, offering a method to create homogenous protein conjugates. nih.govmdpi.com This technology leverages the selective reactivity of monosubstituted cyclopropenones towards the 1,2-aminothiol group found uniquely at the N-terminal cysteine (NCys) residues of peptides and proteins. nih.govnih.gov

The reaction proceeds under mild, biocompatible conditions, such as physiological pH and room temperature, and results in the formation of a stable 1,4-thiazepan-5-one (B1267140) linkage. nih.gov This high degree of selectivity for N-terminal cysteine over other potentially nucleophilic amino acid side chains, like lysine (B10760008) or internal cysteines, is a significant advantage, as it obviates the need for protecting groups or extensive protein engineering. nih.govnih.gov

To facilitate the broad application of this methodology, a universal precursor, cyclopropenone-pentafluorophenyl ester (CPO-PFP), has been developed. CPO-PFP is a stable, solid compound that can be easily handled and used to append the cyclopropenone moiety to a wide variety of molecules containing a primary amine. nih.gov This allows for the straightforward synthesis of custom cyclopropenone probes functionalized with desired cargo, such as:

Fluorescent dyes for imaging

Biotin for affinity purification

Polyethylene glycol (PEG) groups for improving protein solubility and stability

Handles for subsequent click chemistry reactions nih.gov

This platform provides a robust and versatile strategy for the precise, orthogonal modification of proteins, enabling the construction of well-defined antibody-drug conjugates, therapeutic proteins, and tools for studying biological processes. nih.govmdpi.comrsc.org

| Cyclopropenone Reagent | Target Residue | Reaction Product | Key Features |

|---|---|---|---|

| Monosubstituted Cyclopropenone (CPO) | N-terminal Cysteine (1,2-aminothiol) | Stable 1,4-thiazepan-5-one linkage | High site-selectivity; proceeds under mild, biocompatible conditions; no protection groups required. nih.govnih.gov |

| CPO-PFP (universal precursor) | Primary amines on cargo molecules | Amide bond | Enables easy synthesis of custom CPO probes with various functionalities (dyes, biotin, PEG, etc.). nih.gov |

Activity-Based Protein Profiling (ABPP) with Electrophilic Cyclopropenones

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.orgupenn.edu A typical ABPP probe consists of a reactive group, or "warhead," that forms a covalent bond with a nucleophilic residue in the active site of a target enzyme, and a reporter tag for detection. wikipedia.org The warhead is typically an electrophile designed to react with mechanistically related classes of enzymes. wikipedia.org

While cyclopropenones are known electrophiles, their application as inherent warheads in traditional, direct-labeling ABPP probes is not extensively documented in current research. The primary application of cyclopropenones in protein labeling leverages their bioorthogonal reactivity with phosphines, where the electrophilic character is unmasked upon reaction. researchgate.net This is distinct from a conventional ABPP probe, which features a constitutively active electrophilic warhead. wikipedia.org

However, the inherent electrophilicity of the cyclopropenone ring and its proven reactivity towards nucleophilic amino acids, particularly cysteine, suggest its potential utility in the context of protein profiling. nih.gov The reaction of peptidyl cyclopropenones with the active site cysteine of proteases demonstrates that the cyclopropenone moiety can act as an electrophile to covalently modify enzymes. This reactivity profile aligns with the fundamental requirements for an ABPP warhead.

Future development in this area could involve designing cyclopropenone-based probes where the peptide or recognition element directs the electrophilic cyclopropenone to the active sites of specific enzyme classes. Such probes could potentially be used in competitive ABPP experiments to screen for inhibitors or to profile enzyme activity, similar to established electrophilic probes like fluorophosphonates or iodoacetamides. wikipedia.org While the direct use of cyclopropenones as ABPP warheads remains an area for further exploration, their demonstrated electrophilic nature and reactivity with key catalytic residues indicate a promising potential for future applications in activity-based proteomics.

Covalent Labeling of Enzyme Active Sites

Cyclopropenone-based probes have been successfully designed as covalent modifiers of enzyme active sites, particularly for the cysteine protease family. nih.gov The electrophilic nature of the cyclopropenone ring makes it susceptible to nucleophilic attack by the catalytic cysteine residue present in the active site of these enzymes. This interaction leads to the formation of a stable, irreversible covalent bond, effectively labeling the enzyme.

Research has demonstrated that peptidyl cyclopropenones can function as potent and selective inhibitors of cysteine proteases. nih.gov The peptide portion of the probe serves as a recognition element, guiding the cyclopropenone warhead to the enzyme's active site. Once positioned, the catalytic cysteine attacks the electrophilic cyclopropenone.

One detailed study investigated the interaction of a peptidyl cyclopropenone with papain, a well-characterized cysteine protease. Through a combination of kinetic analysis, mass spectrometry, and 13C-NMR spectroscopy, it was unequivocally shown that the cyclopropenone probe acts as an irreversible inhibitor by alkylating the active-site cysteine (Cys25). Interestingly, the study also revealed that the enzyme could process the cyclopropenone as a substrate, highlighting a dual mode of interaction.

These findings underscore the utility of cyclopropenones as warheads for creating covalent probes targeting specific enzymes. Their selective reactivity with cysteine proteases over other classes like serine or aspartic proteinases has been demonstrated, indicating a high degree of specificity. nih.gov This covalent labeling strategy is invaluable for enzyme inhibition studies, target identification, and the development of highly specific therapeutic agents.

| Probe Type | Target Enzyme Class | Example Target | Mechanism of Action |

|---|---|---|---|

| Peptidyl Cyclopropenone | Cysteine Proteases | Papain | Irreversible covalent modification (alkylation) of the active site cysteine residue. |

| Cyclopropenone-containing inhibitors | Cysteine Proteases | Calpain, Cathepsin B, Cathepsin L | Covalent interaction with the catalytic cysteine, leading to enzyme inhibition. nih.gov |

Imaging and Visualization in Biological Systems

Fluorogenic Cyclopropenone Probes for Real-Time Live Cell Imaging

A significant advancement in cellular imaging has been the development of fluorogenic cyclopropenone probes. These probes are part of a bioorthogonal reaction system that enables the visualization of biomolecules in real-time within living cells, without the need for washing steps to remove unreacted probes. The strategy is based on a reaction between a non-emissive cyclopropenone reporter and a complementary phosphine probe, which "light up" upon reacting with each other.

The core of this fluorogenic transformation is the regioselective activation of the cyclopropenone by the phosphine, followed by a cyclization event that forms a highly fluorescent coumarin (B35378) product. The starting cyclopropenone materials are essentially non-fluorescent, but the resulting coumarin product is intensely emissive. This reaction can produce a remarkable increase in fluorescence signal, with enhancements reported to be over 1,600-fold, one of the highest signal turn-ons for a bioorthogonal fluorogenic reaction.

This high signal-to-background ratio is extremely advantageous for live-cell microscopy. Researchers have successfully synthesized bioconjugatable cyclopropenone reagents and applied them to visualize biological targets both in vitro and inside living cells. Biomolecules tagged with a cyclopropenone handle can be detected within minutes of adding the corresponding phosphine probe.

Furthermore, the cyclopropenone-phosphine ligation has been shown to be compatible with other common bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition. This orthogonality allows for multi-component imaging, where two different cellular targets can be visualized simultaneously in real-time using distinct fluorogenic reactions. This capability opens up new avenues for studying complex cellular events and the dynamic interactions of multiple biomolecules in their native environment.

| Probe System | Reaction Product | Fluorescence Enhancement | Application |

|---|---|---|---|

| Cyclopropenone (CpO) reporter + Phosphine probe | Fluorescent Coumarin | >1,600-fold | Real-time, wash-free live cell imaging; Multi-component imaging with other bioorthogonal reactions. |

Photoactivatable Raman Probes for Subcellular Imaging and Tracking

Cyclopropenone caging represents a significant advancement in the development of photoactivatable Raman probes, enabling high-precision spatial and temporal control in bioimaging applications. nih.gov This strategy involves the design of multicolor photoactivatable alkyne Raman probes that facilitate live-cell imaging and tracking. nih.govacs.org The core principle lies in the photochemical generation of alkynes from cyclopropenones, a process that allows for background-free Raman imaging with desired photocontrollable features. nih.govacs.org

Researchers have successfully synthesized and characterized a series of model cyclopropenones to identify suitable light-activating scaffolds. nih.gov These scaffolds have been further engineered to enhance chemical stability within the live-cell environment and to improve Raman sensitivity. nih.gov This has led to the generation of organelle-targeting probes capable of achieving targeted imaging of mitochondria, lipid droplets, endoplasmic reticulum, and lysosomes. nih.govacs.org

The utility of these probes has been demonstrated through multiplexed photoactivated imaging and tracking at both subcellular and single-cell levels. nih.gov This allows for the monitoring of dynamic processes such as the migration and interactions of cellular components. nih.gov The rationally designed cyclopropenone structures are optimized for live-cell compatibility and are highly suitable for multiplexed live-cell imaging and tracking. nih.gov This technology of isotope editing probes has been used for multiplexed tracking from the subcellular to the single-cell level. nih.gov The irreversible nature of the photodecarbonylation process of cyclopropenone, which generates the alkyne signal, currently limits photoactivation and selective imaging to a single round. researchgate.net

Table 1: Organelle-Targeting Cyclopropenone Probes

| Probe Name | Targeting Group | Target Organelle |

| Me-Mito (12) | Triphenylphosphonium (TPP+) | Mitochondria |

| N/A | Methyl sulphonamide | Endoplasmic Reticulum |

| N/A | N/A | Lysosomes |

| N/A | N/A | Lipid Droplets |

This table is based on information from references acs.orgresearchgate.net.

Spatio-Temporal Control of Biomolecule Labeling

The unique reactivity of cyclopropenones with phosphines provides a powerful tool for the spatio-temporal control of biomolecule labeling. escholarship.org This bioorthogonal chemistry allows for the interrogation of biomolecules under physiological conditions with minimal perturbation to their native environment. escholarship.org The reaction between a cyclopropenone and a phosphine generates a reactive ketene-ylide intermediate. escholarship.org This electrophilic intermediate can then be leveraged to label dynamic biomolecules with precise control over the timing and location of the labeling event. escholarship.org

This chemically triggered approach to cross-linking offers an alternative to constitutively "on" electrophiles or UV light-triggered methods, which can suffer from high background or cause potential damage to nucleic acids. acs.org By localizing the cyclopropenone probe to a target biomolecule, such as an RNA, and then administering the phosphine, a crosslinking event can be initiated at a desired time point. escholarship.org The efficiency of this CpO-mediated labeling is dependent on several factors, including concentration, time, temperature, and proximity. escholarship.org

This strategy has been successfully applied to covalently modify RNAs near ligand binding sites, demonstrating that the labeling is probe-specific and proximity-dependent. acs.org The ability to control the reaction through the addition of a chemical trigger enables the study of dynamic changes in biomolecule structure and interaction. acs.org This method facilitates the probing of biomolecules in complex biological systems with high spatiotemporal precision. nih.gov

Interactome Mapping and Proximity Ligation Studies

Chemical Strategies for Capturing Biomolecule Interaction Networks

A novel chemical strategy utilizing cyclopropenone reporters has been developed to capture biomolecule interaction networks, or "interactomes," within living cells. uci.edu This approach leverages the activation of cyclopropenones to form electrophilic intermediates, which are subsequently transferred to and trapped by nearby nucleophilic biomolecules. uci.eduescholarship.org This proximity-driven labeling allows for the identification of molecules that are in close spatial association with the probe-tagged biomolecule.

The reaction between bioorthogonal cyclopropenones and phosphines to form electrophilic ketene-ylides is a key component of this strategy. nih.gov These intermediates can be trapped by neighboring proteins, resulting in the formation of covalent adducts and effectively crosslinking interacting biomolecules. nih.gov This method is versatile and can be translated between different classes of biomolecules, making it a powerful tool for mapping cellular interactomes. uci.edu Initially applied to the labeling of lipid interactors in living mammalian cells, the scope of this proximity-mapping technique is being expanded to protein and metabolite interactome mapping. uci.eduescholarship.org

Proximity-Mapping with Activated Cyclopropenone Reporters

Proximity-mapping with activated cyclopropenone reporters provides a means to identify biomolecules in the immediate vicinity of a protein or other molecule of interest. uci.edu This technique relies on the chemical activation of a cyclopropenone probe, which then labels nearby molecules. uci.edu The versatility of cyclopropenone and phosphine reagents makes them well-suited for a range of applications, including tagging, real-time visualization, crosslinking, and interactome mapping. escholarship.org

The proximity ligation assay (PLA) is a complementary technique that can be used to validate the findings from BioID screenings and to assess weak or transient binary interactions that may be difficult to detect with harsher methods like co-immunoprecipitation. mdpi.com In PLA, if two proteins are in close proximity (typically less than 40 nm), specific DNA probes attached to secondary antibodies can hybridize, leading to a detectable signal. mdpi.comspringernature.com This method offers high sensitivity and is quantitative. nih.gov While not directly using cyclopropenone reporters, PLA is a valuable tool for confirming the spatial proximity of biomolecules identified through proximity-mapping studies.

Target Discovery in Disease Contexts

Identification of Protein Targets with Cyclopropenone Warheads

Cyclopropenone derivatives have emerged as novel electrophilic warheads for the identification of protein targets in various disease contexts, including triple-negative breast cancer (TNBC). acs.org These warheads can be incorporated into chemical probes for use in activity-based protein profiling (ABPP), a powerful technology for target discovery. acs.orgnih.gov Cyclopropenone-based probes have been shown to covalently label a range of essential protein targets in MDA-MB-231 cells, a model for TNBC. acs.org

One significant finding is the ability of the cyclopropenone warhead to specifically and efficiently modify glutathione (B108866) S-transferase pi-1 (GSTP1), a driver of triple-negative breast cancer, by covalently binding at its catalytic active site. acs.org This "inverse drug discovery" strategy has led to the identification of potent inhibitors of GSTP1. acs.org The reactivity of these warheads is not limited to highly nucleophilic residues like cysteine and lysine; they can also modify weakly nucleophilic residues. acs.org For instance, Cys12 of Kirsten rat sarcoma (KRASG12C) has been successfully labeled by cyclopropenone. acs.org The versatility of the cyclopropenone warhead suggests its potential for developing new types of dual-targeting covalent inhibitors. acs.org

Table 2: Protein Targets of Cyclopropenone-Based Probes in MDA-MB-231 Cells

| Protein Target | Function/Association |

| ALDH2 | Aldehyde dehydrogenase 2 |

| LRPPRC | Leucine rich pentatricopeptide repeat containing |

| FABP5 | Fatty acid binding protein 5 |

| GSTP1 | Glutathione S-transferase pi-1 |

This table is compiled from information in reference acs.org.

Computational and Theoretical Investigations of Cyclopropenones

Electronic Structure Analysis and Reactivity Prediction

The unique reactivity of the cyclopropenone ring stems from a combination of severe ring strain and distinct electronic properties. longdom.org Computational analysis allows for a quantitative understanding of these features.

The chemical properties of cyclopropenone are heavily influenced by the strong polarization of its carbonyl group. wikipedia.org This polarization creates a significant separation of charge, with a partial positive charge on the three-membered ring and a partial negative charge on the oxygen atom. This charge distribution is best represented by its resonance structures, which highlight a significant contribution from a zwitterionic form where the ring possesses aromatic character (a cyclopropenyl cation) and the oxygen is anionic. wikipedia.org

Theoretical investigations into cyclopropenone carbonyl oxide, a related species, support this view, with calculations of its equilibrium geometry and dipole moment suggesting a strong zwitterionic character. nih.gov This inherent charge separation results in a large dipole moment for the cyclopropenone core, which is a key feature of its electronic structure.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various molecular descriptors. mdpi.com These descriptors, derived from the molecule's electronic structure, help predict its behavior in chemical reactions. For cyclopropenones, this approach is crucial for understanding their versatile but complex reactivity patterns. longdom.org

Key molecular descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity.

Chemical Hardness: This descriptor quantifies the resistance of a molecule to a change in its electron distribution. A lower chemical hardness value generally corresponds to higher reactivity. mdpi.com

Electrophilicity Index: This index measures the propensity of a species to accept electrons. Due to the electron-withdrawing nature of the carbonyl group and the strained ring, cyclopropenones are generally characterized as potent electrophiles. longdom.orgnih.gov

By calculating these descriptors, chemists can predict whether a cyclopropenone derivative will act as a nucleophile or an electrophile and anticipate its reactivity with other reagents. mdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations have become an indispensable tool for mapping out the detailed pathways of reactions involving cyclopropenones. These studies provide critical insights into transition state geometries, activation energies, and the thermodynamic feasibility of proposed mechanistic steps.

The activation of cyclopropenones by phosphines is a versatile strategy for generating C3 synthons used in annulation reactions. rsc.org DFT calculations have been pivotal in understanding this process. Computational studies on the reaction of a cyclopropenone with trimethylphosphine (B1194731) (PMe₃) revealed that the reaction proceeds through a concerted mechanism involving P-C bond formation and C-C bond cleavage, without a stable intermediate from the initial phosphine (B1218219) addition. rsc.orgrsc.org This concerted step leads to the formation of a key α-ketenyl phosphorus ylide intermediate. rsc.orgrsc.org

| Reactants | Intermediate Formed | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropenone + PMe₃ | α-ketenyl phosphorus ylide | 24.0 | rsc.orgrsc.org |

These theoretical findings clarify how phosphine catalysis transforms the cyclopropenone into a versatile 1,3-dipole surrogate for cycloaddition reactions. rsc.org

DFT has been successfully employed to elucidate the complex mechanism of the palladium-catalyzed copolymerization of cyclopropenone with ethylene. mdpi.comnih.govsemanticscholar.org These calculations demonstrated that the introduction of both monomers to the palladium catalyst is thermodynamically feasible. The study explored two primary pathways for the incorporation of the ketone functionality into the polymer chain:

Generation of an α,β-unsaturated ketone unit (Unit A): This involves the direct insertion of cyclopropenone into the polymer chain. mdpi.comnih.gov

Generation of an isolated ketone unit (Unit B): This pathway involves the in-situ decomposition of cyclopropenone to carbon monoxide (CO), which is then incorporated into the chain. mdpi.comnih.gov

DFT calculations provided the energy barriers for these competing pathways, showing that the Pd-catalyzed decomposition of cyclopropenone to generate CO has a slightly lower activation energy than the direct insertion pathway. mdpi.comnih.govsemanticscholar.org

| Reaction Pathway | Description | Total Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Unit A Generation | Direct insertion of cyclopropenone | 24.0 | mdpi.comnih.gov |

| Unit B Generation | Incorporation via in-situ CO formation | 22.7 | mdpi.comnih.govsemanticscholar.org |

Furthermore, global reactivity index analyses confirmed that the introduction of cyclopropenone is more favorable than the insertion of other potential co-monomers like allyl acetate, which aligns with experimental observations. mdpi.comnih.gov

DFT calculations provide deep mechanistic insights into the various cycloaddition reactions that cyclopropenones undergo. For instance, in the phosphine-catalyzed (3+2) annulation of cyclopropenones with aldehydes, DFT studies confirmed the formation of the α-ketenyl phosphorus ylide as the key intermediate. rsc.orgresearchgate.net The calculations elucidated why this intermediate preferentially undergoes catalytic cyclization rather than a stoichiometric Wittig olefination, providing a rationale for the observed chemoselectivity. rsc.orgrsc.org

Computational studies on the thermal decarbonylation of cyclopropenones predict a stepwise cleavage of the ring's single bonds, proceeding through a reactive zwitterionic intermediate. researchgate.net This ring-opening is a fundamental step that precedes many annulation reactions. Similarly, DFT has been used to clarify the mechanisms and stereoselectivity of annulation and cyclopropanation reactions involving related strained rings like donor-acceptor cyclopropanes, demonstrating the power of this theoretical approach to rationalize reaction outcomes in complex, multi-step transformations. rsc.orgnih.gov

Excited-State Dynamics and Photochemistry Simulations

Computational chemistry provides powerful tools to investigate the transient and complex processes that govern the photochemical behavior of molecules. For cyclopropenone, theoretical simulations have been instrumental in elucidating the mechanisms of its light-induced reactions, particularly photodecarbonylation, which occurs on an ultrafast timescale that is challenging to resolve experimentally. nih.govresearcher.life

Multiconfigurational Quantum Mechanical Calculations for Photodecarbonylation

Multiconfigurational quantum mechanical (QM) calculations are essential for accurately describing the electronic structure of molecules in excited states, especially during chemical reactions that involve the breaking and forming of bonds. These methods have been applied to uncover the excited-state mechanism of cyclopropenone photodecarbonylation. nih.gov

Theoretical investigations predict that the crucial electronic transition responsible for the photoreactivity of cyclopropenone is the S₀ → S₁ (n → π) transition. nih.gov This promotion of an electron from a non-bonding orbital (n) on the carbonyl oxygen to an anti-bonding π-orbital (π) of the carbon-carbon double bond initiates the decarbonylation process. Density functional theory (DFT) analysis further suggests that the reaction proceeds through the sequential cleavage of the two single bonds within the three-membered ring. nih.gov This process involves an initial ring-opening to form a reactive zwitterionic intermediate, which is separated from the final products—an alkyne and carbon monoxide—by a very low energy barrier. nih.gov

Calculations combining multiconfigurational QM methods and dynamics simulations have been used to predict the photochemical decarbonylation pathways, identifying asynchronous conical intersections as key features of the potential energy surface that facilitate the rapid, non-radiative decay back to the ground state. nih.govrsc.org

Non-Adiabatic Molecular Dynamics (NAMD) Simulations

To fully capture the dynamics of the photodecarbonylation reaction, which is known to be an ultrafast and non-adiabatic process, Non-Adiabatic Molecular Dynamics (NAMD) simulations are employed. nih.govresearcher.life These simulations model the motion of atoms on coupled potential energy surfaces, allowing for transitions between different electronic states.

NAMD simulations, combined with multiconfigurational QM calculations, reveal that cyclopropenones undergo a dynamically concerted photodecarbonylation. nih.govrsc.org The process is exceptionally rapid, consistent with experimental observations of lifetimes under 100 femtoseconds. nih.govresearcher.life Specifically, simulations in aqueous environments calculate the S₁ lifetime of cyclopropenone to be approximately 68 fs. nih.gov

These simulations have successfully predicted the quantum yields (QY) of the reaction. In the gas phase, the calculated QY for cyclopropenone decarbonylation is 28%. nih.govresearcher.lifersc.org This value is influenced by the reaction environment, as discussed in section 5.4.2. The simulations trace the reaction pathway from the initial excitation to the S₁ state, through a conical intersection, leading to the dissociation into products on the S₀ ground state. nih.govdntb.gov.ua The light-induced decarbonylation is confirmed to be a stepwise process that proceeds on the excited-state surface, ultimately forming the corresponding acetylene (B1199291) in its electronic ground state. nih.gov

| Parameter | Value (Gas Phase) | Value (Solvated) | Source |

| Reaction | Photodecarbonylation | Photodecarbonylation | nih.gov |

| Key Transition | S₀ → S₁ (n → π) | S₀ → S₁ (n → π) | nih.gov |

| Mechanism | Dynamically Concerted | Dynamically Concerted | nih.govrsc.org |

| Quantum Yield (QY) | 28% | 58% | nih.govresearcher.lifersc.org |

| S₁ Lifetime | N/A | 68 fs | nih.gov |

Intermolecular Interactions and Aggregation Phenomena

The interaction of cyclopropenone with itself and with surrounding solvent molecules has been a subject of theoretical investigation, revealing complex behaviors driven by noncovalent forces, particularly hydrogen bonding. These interactions can influence the molecule's stability, reactivity, and spectroscopic properties.

Cooperative Hydrogen Bonding and Polymeric Conformations

While cyclopropenone is a small, strained molecule, computational studies based on density functional theory have revealed its capacity for self-aggregation through cooperative hydrogen bonding. researchgate.netresearchgate.net This phenomenon leads to the formation of stable polymeric conformations, denoted as (Cyclopropenone)n, which have been computationally tracked for clusters of up to n=14. researchgate.netresearchgate.net This theoretical finding is supported by astronomical observations from the interstellar medium (ISM), where cyclopropenone is abundant and is thought to exhibit a tendency to polymerize under stagnant conditions. researchgate.netresearchgate.net

The hydrogen bonding in these aggregates is multifaceted, with calculations identifying linear, nonlinear, and bifurcated patterns. researchgate.net The cooperative nature of these bonds means that the strength of the interaction increases as the polymer chain grows. This self-assembly into polymeric structures is a notable characteristic driven by the molecule's ability to act as both a hydrogen bond donor (via its C-H bonds) and acceptor (via its carbonyl oxygen). researchgate.net

Complexation with Solvent Molecules

The interaction of cyclopropenone with solvent molecules, particularly water, significantly impacts its photochemical dynamics. To emulate the aqueous environments of biological systems, explicitly solvated NAMD simulations have been performed, typically including a quantum mechanical treatment of both the cyclopropenone and the surrounding water molecules. nih.gov

These simulations show that cyclopropenone forms hydrogen bonds with water via its carbonyl oxygen. nih.gov However, this interaction has a nuanced effect on the photodecarbonylation reaction. Theoretical calculations have shown that while cyclopropenone can form stable agglomerations with water, this "hetero-interaction" is markedly less favorable than the "cohesive" self-clustering described previously. researchgate.netresearchgate.net The most stable complexes with water involve at best two cyclopropenone and two water molecules. researchgate.netresearchgate.net

Emerging Trends and Future Research Avenues for Cyclopropenone Probes

Expanding the Scope and Efficiency of Cyclopropenone-Mediated Transformations

A primary focus of recent research has been to enhance the stability and reaction kinetics of cyclopropenone probes for more effective use in complex biological systems. Early versions of these probes were often limited by their instability in aqueous environments, which is a significant drawback for intracellular applications.

To address this, researchers have developed stabilized cyclopropenone scaffolds. semanticscholar.orgresearchgate.net By modifying the cyclopropenone structure, such as through the introduction of dialkyl substitutions, the stability of the probes in aqueous media and cellular environments has been significantly improved. researchgate.net These modifications sterically hinder competing side reactions, such as those with biological thiols, without compromising the desired reactivity. researchgate.net

Concurrently, efforts have been made to accelerate the reaction between cyclopropenones and their phosphine (B1218219) partners. The development of new phosphine scaffolds has led to remarkable increases in reaction rates, with some affording approximately 100-fold rate enhancements compared to previously reported reagents. semanticscholar.orgresearchgate.netacs.org This improved efficiency is crucial for detecting low-abundance biomolecules and for capturing rapid biological processes in real-time.

Table 1: Advancements in Cyclopropenone Probe Efficiency

| Feature | Challenge | Advancement | Impact |

|---|---|---|---|

| Stability | The fastest-reacting cyclopropenones were often unstable in aqueous and cellular environments. semanticscholar.orgacs.org | Synthesis of functionally and sterically modified cyclopropenones with improved lifetimes. researchgate.net | Enables routine use in intracellular studies and metabolic targeting. semanticscholar.orgresearchgate.net |

| Reactivity | Initial reaction rates were insufficient for some biological applications. | Design of novel phosphine probes that enhance reaction kinetics. researchgate.net | Achieved ~100-fold rate enhancements, allowing for more sensitive and rapid labeling. semanticscholar.orgacs.org |

Development of New Bioorthogonal Chemistries and Orthogonal Reagents

A significant challenge in chemical biology is the ability to track multiple biological targets simultaneously. This requires the use of "mutually orthogonal" bioorthogonal reactions—a set of reactions that proceed in the same environment without interfering with one another. escholarship.orguci.edu

Researchers are expanding the bioorthogonal toolkit by designing cyclopropenone-based reactions that are compatible with other established chemistries. For instance, the product of a cyclopropenone-phosphine ligation can be designed to be amenable to a subsequent, distinct bioorthogonal reaction, such as a traceless Staudinger ligation, setting the stage for tandem or sequential labeling experiments. semanticscholar.orgacs.org

Furthermore, new classes of related reagents, such as cyclopropeniminium ions, have been developed. uci.eduescholarship.org These compounds react with phosphines through a distinct mechanism compared to cyclopropenones, allowing them to be used alongside other transformations for multicomponent applications. uci.eduescholarship.org Another successful example is the demonstrated orthogonality of the fluorogenic cyclopropenone-phosphine reaction with inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, enabling the simultaneous visualization of different cellular targets. nih.gov

Table 2: Orthogonal Chemistries Involving Cyclopropenone Probes

| Reaction 1 | Reaction 2 | Application |

|---|---|---|

| Cyclopropenone-Phosphine Ligation | Traceless Staudinger Ligation | Sequential biomolecule labeling and modification. semanticscholar.orgacs.org |

| Fluorogenic Cyclopropenone Reaction | IEDDA Cycloaddition | Simultaneous, multi-color imaging of distinct cellular targets. nih.govnih.gov |

Innovative Design of Multifunctional and Triggerable Cyclopropenone Probes

Recent innovations have moved beyond simple labeling to create cyclopropenone probes with advanced, controllable functionalities. A key development is the creation of "triggerable" probes, which remain inactive until they receive a specific chemical or physical signal.

One powerful strategy involves using phosphines to chemically trigger the activation of cyclopropenone probes. The reaction between a cyclopropenone and a phosphine generates a highly electrophilic ketene-ylide intermediate. uci.eduacs.org This intermediate can be trapped by nearby nucleophiles, effectively cross-linking the probe to interacting biomolecules. acs.org This approach allows researchers to capture biomolecular interactions with temporal control, initiating the cross-linking at a desired moment. escholarship.orgacs.org